molecular formula C10H13BFNO4S B8206474 (4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid

(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B8206474
M. Wt: 273.09 g/mol
InChI Key: YWWSFVBRZSPUOB-UHFFFAOYSA-N
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Description

(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropyl and methylsulfamoyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid typically involves the reaction of N-cyclopropyl-N-methylsulfamoyl chloride with a fluorophenylboronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The compound can be reduced to form the corresponding boronate.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst like palladium or copper.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronates.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methylsulfamoyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(4-(methylsulfonyl)phenyl)benzamide
  • **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide
  • **4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

(4-(N-Cyclopropyl-N-methylsulfamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential for forming reversible covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.

Properties

IUPAC Name

[4-[cyclopropyl(methyl)sulfamoyl]-2-fluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4S/c1-13(7-2-3-7)18(16,17)8-4-5-9(11(14)15)10(12)6-8/h4-7,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSFVBRZSPUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C2CC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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